molecular formula C49H96N4O5S B14456617 1-{2-[(2-Cyanoethyl)(icosanoyl)amino]ethyl}-1-methyl-2-nonadecyl-4,5-dihydro-1h-imidazol-1-ium methyl sulfate CAS No. 67874-10-6

1-{2-[(2-Cyanoethyl)(icosanoyl)amino]ethyl}-1-methyl-2-nonadecyl-4,5-dihydro-1h-imidazol-1-ium methyl sulfate

Cat. No.: B14456617
CAS No.: 67874-10-6
M. Wt: 853.4 g/mol
InChI Key: HROQWPUNOJRCJI-UHFFFAOYSA-M
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Description

1-{2-[(2-Cyanoethyl)(icosanoyl)amino]ethyl}-1-methyl-2-nonadecyl-4,5-dihydro-1h-imidazol-1-ium methyl sulfate is a complex organic compound that belongs to the class of imidazolium salts. This compound is characterized by its unique structure, which includes a long alkyl chain and a cyanoethyl group. It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[(2-Cyanoethyl)(icosanoyl)amino]ethyl}-1-methyl-2-nonadecyl-4,5-dihydro-1h-imidazol-1-ium methyl sulfate typically involves multiple steps. One common method includes the reaction of icosanoic acid with 2-cyanoethylamine to form an amide intermediate. This intermediate is then reacted with 1-methyl-2-nonadecyl-4,5-dihydro-1H-imidazole in the presence of a suitable catalyst to form the desired imidazolium salt. The final step involves the addition of methyl sulfate to form the methyl sulfate salt.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-{2-[(2-Cyanoethyl)(icosanoyl)amino]ethyl}-1-methyl-2-nonadecyl-4,5-dihydro-1h-imidazol-1-ium methyl sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanoethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{2-[(2-Cyanoethyl)(icosanoyl)amino]ethyl}-1-methyl-2-nonadecyl-4,5-dihydro-1h-imidazol-1-ium methyl sulfate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-{2-[(2-Cyanoethyl)(icosanoyl)amino]ethyl}-1-methyl-2-nonadecyl-4,5-dihydro-1h-imidazol-1-ium methyl sulfate involves its interaction with specific molecular targets. The compound can interact with cellular membranes, leading to changes in membrane permeability and function. It may also inhibit specific enzymes or proteins, disrupting cellular processes and leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-octadecylimidazolium chloride
  • 1-Methyl-3-hexadecylimidazolium bromide
  • 1-Methyl-3-dodecylimidazolium iodide

Uniqueness

1-{2-[(2-Cyanoethyl)(icosanoyl)amino]ethyl}-1-methyl-2-nonadecyl-4,5-dihydro-1h-imidazol-1-ium methyl sulfate is unique due to its long alkyl chain and the presence of a cyanoethyl group

Properties

CAS No.

67874-10-6

Molecular Formula

C49H96N4O5S

Molecular Weight

853.4 g/mol

IUPAC Name

N-(2-cyanoethyl)-N-[2-(1-methyl-2-nonadecyl-4,5-dihydroimidazol-1-ium-1-yl)ethyl]icosanamide;methyl sulfate

InChI

InChI=1S/C48H93N4O.CH4O4S/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-39-47-50-42-45-52(47,3)46-44-51(43-38-41-49)48(53)40-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;1-5-6(2,3)4/h4-40,42-46H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

HROQWPUNOJRCJI-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC1=NCC[N+]1(C)CCN(CCC#N)C(=O)CCCCCCCCCCCCCCCCCCC.COS(=O)(=O)[O-]

Origin of Product

United States

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